molecular formula C9H11NO2S B1532853 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid CAS No. 1343746-20-2

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid

Cat. No.: B1532853
CAS No.: 1343746-20-2
M. Wt: 197.26 g/mol
InChI Key: LJYJFCKBMREXHS-UHFFFAOYSA-N
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Description

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a suitable precursor containing a thiophene group and an azetidine-forming moiety under basic conditions. For instance, the reaction of thiophene-3-carboxaldehyde with an azetidine precursor in the presence of a base like sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-[(Thiophen-3-yl)methyl]azetidine-3-methanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-3-carboxylic acid: Lacks the azetidine ring, limiting its applications in medicinal chemistry.

Uniqueness

This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-4-10(5-8)3-7-1-2-13-6-7/h1-2,6,8H,3-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJFCKBMREXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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